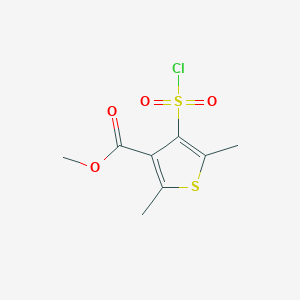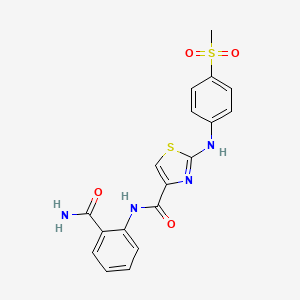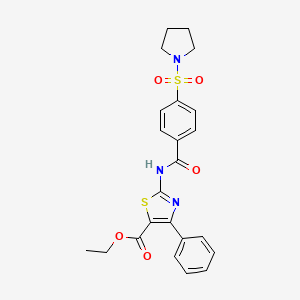
Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate is a chemical compound with the molecular formula C8H9ClO4S2 and a molecular weight of 268.74 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features functional groups such as a chlorosulfonyl group, a carboxylate ester, and two methyl groups
Applications De Recherche Scientifique
Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate typically involves the chlorosulfonation of a thiophene derivative followed by esterification. One common synthetic route starts with 2,5-dimethylthiophene, which undergoes chlorosulfonation using chlorosulfonic acid to introduce the chlorosulfonyl group at the 4-position. The resulting intermediate is then esterified with methanol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale chemical synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines
Sulfonate Derivatives: Formed from substitution reactions with alcohols
Carboxylic Acid: Formed from ester hydrolysis
Mécanisme D'action
The mechanism of action of Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The ester group can undergo hydrolysis, releasing the carboxylic acid, which may further interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-sulfonyl-2,5-dimethylthiophene-3-carboxylate: Lacks the chlorine atom in the sulfonyl group.
Methyl 4-chlorosulfonylthiophene-3-carboxylate: Lacks the methyl groups at the 2 and 5 positions.
Methyl 2,5-dimethylthiophene-3-carboxylate: Lacks the chlorosulfonyl group.
Uniqueness
Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate is unique due to the presence of both the chlorosulfonyl and ester functional groups on a thiophene ring, along with the methyl groups at the 2 and 5 positions.
Propriétés
IUPAC Name |
methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S2/c1-4-6(8(10)13-3)7(5(2)14-4)15(9,11)12/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOQSMSPHSEKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)S(=O)(=O)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Phenyl-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2737975.png)

![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2737977.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2737980.png)
![4-tert-butyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2737981.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2737983.png)

![[2-(2-fluoro-5-nitroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2737988.png)
![3-(2-Fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B2737991.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-pyrazol-1-ylbenzamide](/img/structure/B2737993.png)
![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2737995.png)

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2737997.png)
